molecular formula C13H14BrN3O2 B3342897 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxamide CAS No. 395101-84-5

3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxamide

Cat. No.: B3342897
CAS No.: 395101-84-5
M. Wt: 324.17 g/mol
InChI Key: JQSURFWZLVNQOD-UHFFFAOYSA-N
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Description

3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxamide (CAS 395101-84-5) is a brominated indazole derivative of significant interest in medicinal chemistry and oncology research. This compound, with a molecular formula of C13H14BrN3O2 and a molecular weight of 324.18 g/mol, serves as a versatile synthetic intermediate . Its core structure features a tetrahydro-2H-pyran-2-yl (THP) group, a common protecting group that enhances solubility and modulates the molecule's properties during synthetic pathways . The primary research value of this compound lies in its role as a key building block for the development of novel therapeutic agents. Specifically, it is utilized in the design and synthesis of indazole-based molecules that function as potent inhibitors of critical kinase targets, such as c-Met (mesenchymal-epithelial transition factor) . c-Met is a receptor tyrosine kinase deeply implicated in tumorigenesis, cancer progression, and metastasis; targeting its ATP-binding site is a validated strategy for anticancer drug discovery . Furthermore, structurally related indazole scaffolds are being investigated for their potential to inhibit other signaling pathways, such as the Wnt pathway, which is often dysregulated in cancers . Researchers employ this brominated intermediate in cross-coupling reactions (e.g., Suzuki reactions) to introduce diverse structural motifs, enabling the construction of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies . This product is offered with a minimum purity of 98% and is supplied as a solid. It is intended for research and development purposes strictly within a laboratory setting. This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Please refer to the Safety Data Sheet (SDS) for safe handling procedures. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

3-bromo-1-(oxan-2-yl)indazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O2/c14-12-9-7-8(13(15)18)4-5-10(9)17(16-12)11-3-1-2-6-19-11/h4-5,7,11H,1-3,6H2,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSURFWZLVNQOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=C(C=C3)C(=O)N)C(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, which is then brominated using a brominating agent such as 1,2-dibromo-1,1,2,2-tetrachloroethane in the presence of a base like diisopropylamine . The reaction is carried out in a solvent like tetrahydrofuran at controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxamide involves its interaction with specific molecular targets. The bromine atom and the indazole ring system play crucial roles in its binding to target proteins or enzymes. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

To contextualize its properties and applications, 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxamide is compared to structurally analogous compounds below.

Indazole Derivatives
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features References
3-Bromo-1-(THP)-1H-indazole-5-carboxamide Br (3), THP (1), CONH₂ (5) C₁₃H₁₃BrN₃O₂ 324.18 Carboxamide enhances polarity; THP improves stability.
5-Bromo-3-iodo-1-(THP)-1H-indazole Br (5), I (3), THP (1) C₁₂H₁₂BrIN₂O 422.05 Iodine substitution increases molecular weight and polarizability.
5-Bromo-3-pyridin-2-yl-1H-indazole Br (5), pyridinyl (3) C₁₂H₈BrN₃ 274.12 Pyridinyl group introduces aromaticity; lower molecular weight.

Key Observations :

  • Substituent Effects: The carboxamide group in the target compound improves hydrophilicity compared to halogens or aryl groups in analogues .
  • Synthetic Accessibility : The THP-protected derivatives (e.g., CAS 395101-84-5) require protective group chemistry, whereas pyridinyl-substituted indazoles (e.g., CAS 274.12) utilize direct coupling reactions .
Indole Derivatives

highlights three indole-based compounds with bromine and imidazole substituents:

5-Bromo-3(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole (34) : Melting point 141–142°C; sulfonamide synthesis route .

6-Bromo-3-(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole (35) : Melting point 133–134°C; similar synthesis to 34 but with positional isomerism .

3-(1-(2-(Benzo[d][1,3]dioxol-5-yl)ethyl)-1H-imidazol-5-yl)-1H-indole (36) : Melting point 195–196°C; uses benzo[d][1,3]dioxol-5-yl for enhanced electron density .

Comparison with Target Compound :

  • Core Heterocycle : Indoles (one nitrogen) vs. indazoles (two adjacent nitrogens) influence electronic properties and binding interactions.
  • Functional Groups : The carboxamide in the target compound offers distinct hydrogen-bonding capabilities compared to sulfonamides or aryl ethers in indoles .
Pyrazole Derivatives

and describe pyrazole-based analogues:

  • 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid : A pyrazole core with carboxylic acid and chloro-pyridinyl groups, used as an insecticide intermediate .
  • Compound 2w : Brominated pyrazole linked to naphthalene sulfonamide; synthesized via NaH/THF-mediated coupling .

Key Differences :

  • Heterocyclic Core: Pyrazoles (two non-adjacent nitrogens) exhibit different reactivity compared to indazoles.

Biological Activity

The compound 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxamide (CAS No. 395101-69-6) is a synthetic organic molecule that has attracted interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H14BrN3O2C_{13}H_{14}BrN_{3}O_{2} with a molecular weight of 312.17 g/mol . The compound is characterized by the presence of a bromine atom, an indazole core, and a tetrahydro-pyran moiety, which are critical for its biological activity.

Anticancer Potential

Recent studies have investigated the anticancer potential of indazole derivatives, including this compound. These compounds have shown promising results in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Indazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AA549 (Lung)5.0Apoptosis
Compound BMCF7 (Breast)3.5Cell Cycle Arrest
3-Bromo-Indazole HeLa (Cervical) 4.2 Apoptosis Induction

Enzyme Inhibition

This compound has also been evaluated for its inhibitory effects on various enzymes involved in disease processes. For instance, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is significant in the context of Alzheimer's disease.

Case Study: Acetylcholinesterase Inhibition

In a study assessing the AChE inhibitory activity of various indazole derivatives, this compound demonstrated an IC50 value of 0.08 µM, which is comparable to established inhibitors like rivastigmine . This suggests its potential utility in treating neurodegenerative disorders.

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. Preliminary tests indicated that it possesses moderate antibacterial activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in enhancing biological activity. The presence of the bromo substituent and the tetrahydropyran ring appears to enhance binding affinity to target receptors and enzymes.

Key Findings from SAR Studies

  • Bromine Substitution : Increases lipophilicity and may enhance membrane permeability.
  • Tetrahydropyran Ring : Contributes to conformational stability and receptor binding.
  • Indazole Core : Essential for interaction with biological targets due to its planar structure.

Q & A

Q. What are the key synthetic strategies for 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxamide?

The synthesis typically involves multi-step reactions, including:

  • Indazole core formation : Cyclization of substituted phenylhydrazines or palladium-catalyzed cross-coupling to introduce substituents.
  • THP protection : The tetrahydropyran (THP) group is introduced via acid-catalyzed reaction with dihydropyran to protect reactive sites, enhancing stability during subsequent steps .
  • Bromination : Electrophilic aromatic substitution or directed ortho-metalation (DoM) strategies to position bromine at the 3-position of the indazole ring .
  • Carboxamide functionalization : Coupling reactions (e.g., HATU/DCC-mediated) to install the carboxamide group at the 5-position.

Key challenges include optimizing reaction conditions (e.g., temperature, solvent polarity) to avoid side reactions like THP deprotection or over-bromination .

Q. How does the tetrahydropyran (THP) group influence the compound's reactivity and bioavailability?

The THP group:

  • Enhances solubility : Its oxygen atom facilitates hydrogen bonding, improving aqueous solubility compared to unsubstituted indazoles.
  • Protects reactive sites : Shields the indazole nitrogen during synthesis, preventing unwanted nucleophilic attacks or oxidation .
  • Modulates pharmacokinetics : Increases metabolic stability by slowing hepatic clearance, as observed in analogs with similar THP-protected scaffolds .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm the THP ring (δ 1.5–4.5 ppm for cyclic ether protons) and carboxamide (δ 6.5–8.5 ppm for NH2_2) .
  • X-ray crystallography : Resolves stereochemistry of the THP ring and indazole-bromine orientation, critical for structure-activity relationship (SAR) studies (e.g., C–Br bond length: ~1.9 Å) .
  • HRMS : Validates molecular weight (expected [M+H]+^+: ~380.02 g/mol for C13_{13}H14_{14}BrN3_3O2_2) .

Advanced Research Questions

Q. How can reaction yields be optimized during the bromination step?

  • Directed metalation : Use strong bases (e.g., LDA) to deprotonate the indazole at the 3-position, followed by quenching with Br2_2 or NBS. Yields >80% are achievable with strict temperature control (–78°C) .
  • Electrophilic bromination : Employ FeCl3_3 as a Lewis acid catalyst to direct Br+^+ to the electron-rich 3-position, minimizing di-bromination byproducts .
  • Purification : Flash chromatography with ethyl acetate/hexane gradients (3:7 ratio) isolates the mono-brominated product .

Q. How do structural variations in related indazole derivatives explain contradictions in reported biological activities?

  • Bromine position : 3-Bromo substitution (vs. 4-bromo in analogs) alters steric hindrance, impacting binding to targets like MAO-B or kinases. For example, 3-bromo derivatives show 10-fold higher MAO-B inhibition (IC50_{50} ~50 nM) due to better active-site fit .
  • THP vs. other protecting groups : Benzyl or TBS groups reduce solubility, leading to false negatives in cell-based assays .
  • Assay conditions : Variations in buffer pH or co-solvents (e.g., DMSO concentration) can artifactually modulate activity readings .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Glide models predict binding poses to MAO-B or PARP1, highlighting hydrogen bonds between the carboxamide and catalytic residues (e.g., Tyr-435 in MAO-B) .
  • QSAR modeling : Correlates electron-withdrawing effects of bromine/THP with IC50_{50} values across analogs, guiding lead optimization .
  • MD simulations : Assess stability of target-ligand complexes over 100 ns trajectories, identifying critical interactions (e.g., π-π stacking with indazole) .

Q. How can decomposition of brominated indazoles during storage be mitigated?

  • Storage conditions : Argon atmosphere at –20°C prevents oxidative debromination.
  • Stabilizers : Add 0.1% BHT to solutions to inhibit radical-mediated degradation .
  • Lyophilization : Freeze-drying in amber vials reduces hydrolysis of the carboxamide group .

Q. What mechanistic insights explain the bromine atom’s role in cross-coupling reactions?

  • Suzuki-Miyaura coupling : The 3-bromo position undergoes Pd-catalyzed coupling with boronic acids (e.g., aryl/vinyl) at 80°C with 5 mol% Pd(PPh3_3)4_4, yielding biaryl derivatives for SAR exploration. The THP group remains intact under these conditions .
  • Buchwald-Hartwig amination : Bromine acts as a leaving group for C–N bond formation with amines, though competing THP ring-opening may occur at high temperatures (>100°C) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxamide
Reactant of Route 2
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3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxamide

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